![molecular formula C19H13NO2 B12601815 Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- CAS No. 650636-40-1](/img/structure/B12601815.png)
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- is a complex organic compound that belongs to the class of arene ring-fused furans. These compounds are known for their significant biological and pharmacological activities. The structure of this compound includes a methanone group attached to a 1-aminonaphtho[2,1-b]furan-2-yl and a phenyl group, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- typically involves the annulation of naphthols with various reagents. Common synthetic methods include:
Cycloaddition Reactions: These reactions involve the combination of two or more unsaturated molecules to form a cyclic product. For example, [3 + 2] and [4 + 1] cycloaddition reactions are commonly used.
Friedel-Crafts Acylation: This method involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.
Wittig Reaction: This reaction involves the formation of alkenes from aldehydes or ketones using phosphonium ylides.
Claisen Rearrangement: This is a pericyclic reaction that involves the rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it a valuable tool for studying biological processes and developing new pharmaceuticals.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-yl (phenyl)methanone: This compound shares a similar structure but lacks the aminonaphtho group.
Naphtho[2,1-b]furan Derivatives: These compounds have a similar naphthofuran core but may have different substituents.
Uniqueness
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl- is unique due to the presence of the aminonaphtho group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
650636-40-1 |
|---|---|
Formule moléculaire |
C19H13NO2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
(1-aminobenzo[e][1]benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H13NO2/c20-17-16-14-9-5-4-6-12(14)10-11-15(16)22-19(17)18(21)13-7-2-1-3-8-13/h1-11H,20H2 |
Clé InChI |
IOPUTPSIFHVFSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC4=CC=CC=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


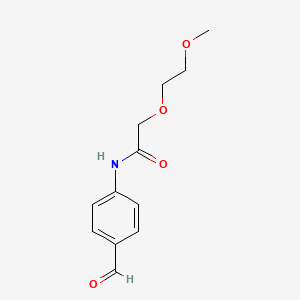
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)

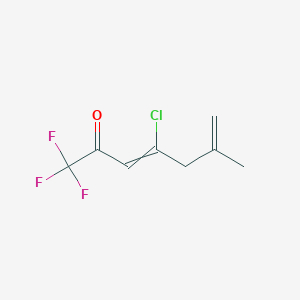



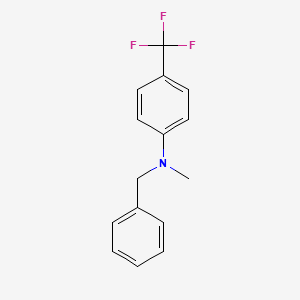
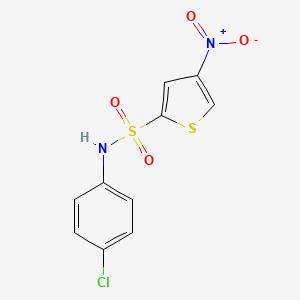
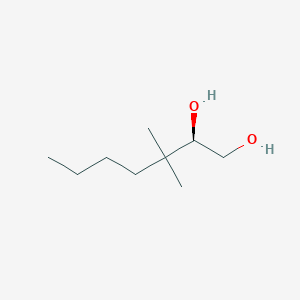
![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
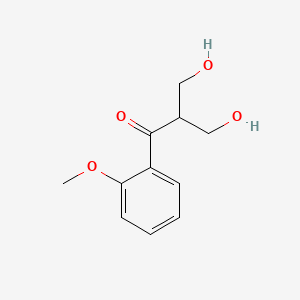
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)
